molecular formula C9H8Cl3N3 B2929836 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1432031-95-2

3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride

Cat. No. B2929836
CAS RN: 1432031-95-2
M. Wt: 264.53
InChI Key: AIMDMFAQVUFLET-UHFFFAOYSA-N
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Description

The compound “3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride” is likely to be a derivative of aniline and pyrazole, both of which are organic compounds . Aniline is a primary amine that consists of a benzene ring attached to an amino group. Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazole compounds are often synthesized through the reaction of hydrazines with α,β-unsaturated carbonyls . Another common method involves the cyclization of β-diketones or β-ketoesters with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring attached to an aniline group at the 4-position, with chlorine substituents at the 3-position of the aniline ring and the 4-position of the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, aniline derivatives are solid at room temperature, and their solubility in water can vary .

Scientific Research Applications

Antileishmanial Applications

Research into antileishmanial compounds has identified pyrazolopyridine derivatives, including structures related to 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride, as potential anti-Leishmania drugs. These compounds have been synthesized through condensation reactions and tested against promastigote forms of Leishmania amazonensis, demonstrating promising results. The study highlights the significance of hydrophobic and steric parameters in biological activity, suggesting the potential of these compounds in developing treatments for leishmaniasis (Heloisa de Mello et al., 2004).

Synthesis and Characterization of Heterocyclic Disazo Dyes

Another application involves the synthesis and characterization of novel heterocyclic disazo dyes containing pyrazole and phenylpyrazole. These compounds have been synthesized through a series of reactions and characterized using various spectroscopic methods. Their solvatochromic properties, sensitivity to solvent polarity, and acid-base characteristics have been investigated, contributing to the dye industry and literature (A. Demirçalı, 2021).

Electroluminescence Applications

Research into highly luminescent tetradentate bis-cyclometalated platinum complexes has been conducted, involving the synthesis of compounds related to 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride. These complexes have shown potential in electroluminescence applications, covering the blue to red emission spectrum. The study explores their photophysical properties and their use in organic light-emitting diode (OLED) devices, indicating their potential for enhancing display and lighting technologies (Dileep A. K. Vezzu et al., 2010).

Antimicrobial Activity

Compounds derived from or related to 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride have been synthesized and tested for their antimicrobial activity. Studies have reported the synthesis of azetidinones and thiazolidinones, demonstrating significant antibacterial activity against various microbial strains. These findings underscore the potential of such compounds in developing new antimicrobial agents (B. Mistry et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

As a pyrazole derivative, it may interact with its targets through hydrogen bonding or other types of intermolecular interactions

Biochemical Pathways

Given the compound’s structure, it may potentially interact with enzymes or receptors involved in various cellular processes . More research is needed to identify the specific pathways affected.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Safety and Hazards

As with any chemical compound, handling “3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride” would require appropriate safety measures. The compound could be harmful if swallowed or if it comes into contact with the skin .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound and its derivatives, as well as optimization of its synthesis process .

properties

IUPAC Name

3-chloro-4-(4-chloropyrazol-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3.ClH/c10-6-4-13-14(5-6)9-2-1-7(12)3-8(9)11;/h1-5H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMDMFAQVUFLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N2C=C(C=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride

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